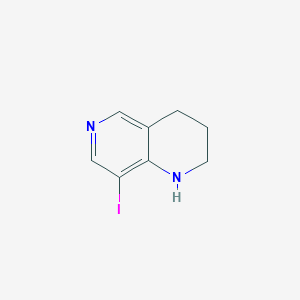
8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H9IN2. It belongs to the class of naphthyridines, which are bicyclic structures containing two fused pyridine rings.
作用机制
Target of Action
It is known that 1,6-naphthyridine-core-containing compounds have been used extensively in treating various types of cancers, for their antitumor or anti-proliferative activity, and as potential inhibitors of topo-i, mtor, p38 mitogen-activated protein kinase, c-met kinase, spleen tyrosine kinase (syk), proteasome and cytotoxic inhibitors .
Mode of Action
It is known that 1,2,3,4-tetrahydro-1,6-naphthyridine is used to enhance the catalytic activity of 4- (dialkylamino)pyridines for acetylation by conformational fixation .
生化分析
Biochemical Properties
It is known that naphthyridines, a class of compounds to which 8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine belongs, have diverse biological activities . They are used in medicinal chemistry and materials science .
Cellular Effects
Naphthyridines have been found to have a wide range of biological applications, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the iodination of 1,2,3,4-tetrahydro-1,6-naphthyridine. One common method is the reaction of 1,2,3,4-tetrahydro-1,6-naphthyridine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety .
化学反应分析
Types of Reactions
8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate, are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce biaryl or heteroaryl derivatives .
科学研究应用
8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, such as potential anticancer, antiviral, and antimicrobial agents.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Material Science: It can be utilized in the design of novel materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 1,2,3,4-Tetrahydro-1,5-naphthyridine
- 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine
Uniqueness
8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can act as a leaving group in substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the iodine atom can enhance the compound’s ability to interact with biological targets, potentially leading to improved pharmacological properties .
属性
IUPAC Name |
8-iodo-1,2,3,4-tetrahydro-1,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLELVBGTACPKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B2966787.png)

![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966790.png)
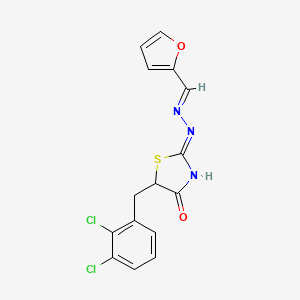
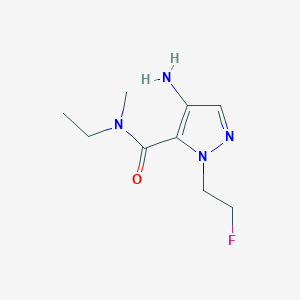
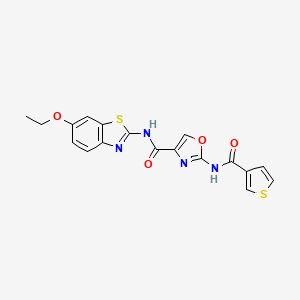
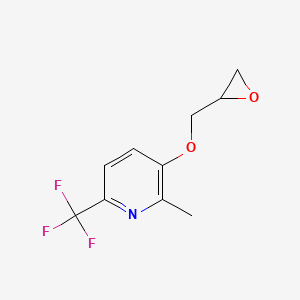
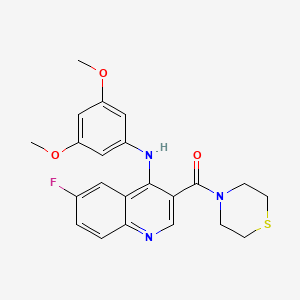
![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)
![N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2966802.png)
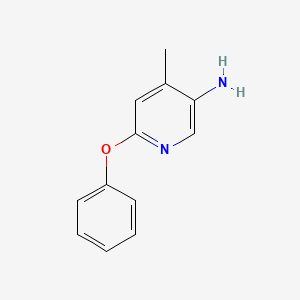
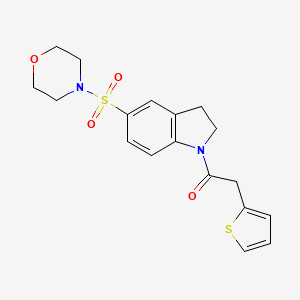
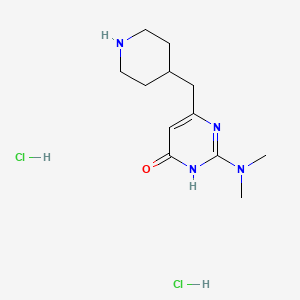
![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)
